2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
“2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a chemical compound with the IUPAC name 2-bromoimidazo[2,1-b]thiazole-5-carbaldehyde . It has the molecular formula C6H3BrN2OS .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused imidazole and thiazole ring with a bromine atom attached at the 2-position and a carbaldehyde group at the 5-position .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 231.07 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of heterocyclic compounds, particularly in the formation of benzimidazole and thiazole derivatives. These compounds have been extensively studied for their potential pharmacological activities. For instance, an efficient synthetic route was developed for synthesizing Bromomalonaldehyde, a key precursor for 2-mercaptobenzimidazole carbaldehyde synthesis. This synthesis pathway further facilitates the creation of novel Schiff base derivatives of benzo[4, 5]imidazo[2, 1-b]thiazole, which have been supported by various spectroscopic techniques for structural confirmation (Nikhila, Batakurki, & Yallur, 2020).
Antioxidant Studies
The synthesized benzo[4, 5]imidazo[2, 1-b]thiazole derivatives, including those derived from this compound, have shown promising results in antioxidant studies. Compound Benzo[4, 5]imidazo[2, 1-b]thiazole-2-carbaldehyde demonstrated significant inhibition in DPPH method-based antioxidant studies, indicating its potential as an effective antioxidant agent (Nikhila, Batakurki, & Yallur, 2020).
Applications in Organic Synthesis
This compound has been utilized in the novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, demonstrating its versatility as a building block in organic synthesis. These derivatives have been effectively used in the synthesis of 2-aminoimidazole alkaloids, highlighting the compound's significance in the efficient synthesis of complex organic molecules (Ando & Terashima, 2010).
Safety and Hazards
The safety information for 2-Bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna and topoisomerase ii .
Mode of Action
Related compounds have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .
Result of Action
Related compounds have been shown to cause dna double-strand breaks and cell death . Additionally, some compounds have shown dose-dependent antiproliferative effects against certain cell lines .
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-2-9-4(3-10)1-8-6(9)11-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPWTJURFVYMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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